
(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19Cl2N3O and its molecular weight is 388.29. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Monitoring and Detection Techniques
Research has developed methods for determining major metabolites of synthetic pyrethroids in human urine, highlighting the compound's relevance in monitoring exposure. The established method involves solid-phase extraction and gas chromatography-tandem mass spectrometry, showcasing the precision in detecting pyrethroid metabolites, including those related to (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide, among pest control operators and the general population (Arrebola et al., 1999).
Insecticidal Activity and Synthesis
The compound's insecticidal properties are significant, with studies showing enhanced activity when esterified with certain alcohols compared to other pyrethroids. The research into its isomers and synthesis methods emphasizes the potential for creating more effective insecticides, leading to advancements in agricultural pest control (Burt et al., 1974). Further, the synthesis and evaluation of related carboxamide derivatives against mosquito larvae provide insights into optimizing insecticidal potency and specificity (Taylor et al., 1998).
Environmental Impact and Biodegradation
The environmental persistence and potential contamination resulting from the widespread use of pyrethroids, including derivatives of (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide, have prompted studies on biodegradation. Isolation of bacteria capable of degrading this compound suggests avenues for mitigating environmental impacts through biological means, highlighting the importance of understanding and managing pesticide residues in the environment (Saikia et al., 2005).
Analytical Methods for Metabolite Detection
Advancements in analytical techniques for quantifying urinary metabolites of synthetic pyrethroid insecticides have been crucial in assessing human exposure and potential health impacts. The development of high-performance liquid chromatography-tandem mass spectrometry methods for this purpose supports ongoing monitoring and risk assessment efforts, contributing to a better understanding of the environmental and health implications of pesticide use (Baker et al., 2004).
Eigenschaften
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c1-20(2)16(12-17(21)22)18(20)19(26)23-13-8-10-15(11-9-13)25-24-14-6-4-3-5-7-14/h3-12,16,18H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKUTFIJVFCDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801038022 |
Source


|
| Record name | Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801038022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide | |
CAS RN |
297146-60-2 |
Source


|
| Record name | Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801038022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

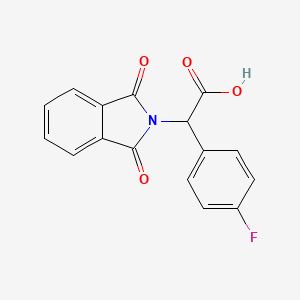
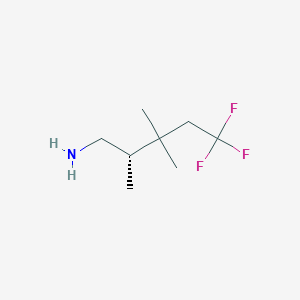
![N-(4-acetamidophenyl)-3-amino-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2471484.png)
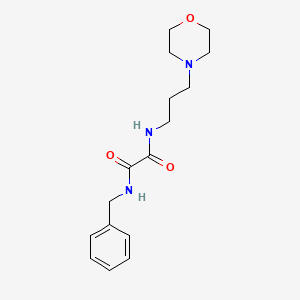
![N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2471488.png)

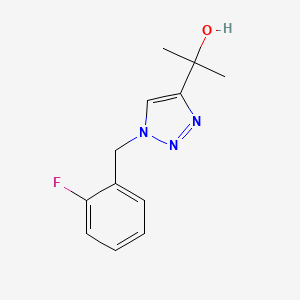
![Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2471492.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)
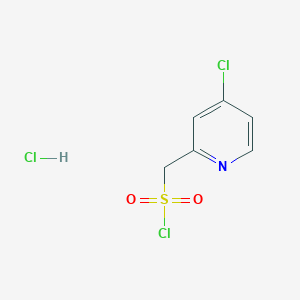
![8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471499.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)
![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2471504.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)